4-Chloro-6-nitrobenzothienopyrimidine
Description
4-Chloro-6-nitrobenzothienopyrimidine is a heterocyclic compound featuring a pyrimidine core fused with a benzothiophene ring, substituted with chlorine and nitro groups at positions 4 and 6, respectively. The chloro and nitro groups confer electrophilicity and reactivity, making it a candidate for nucleophilic substitution reactions or as a scaffold for bioactive molecule synthesis .
Properties
Molecular Formula |
C10H4ClN3O2S |
|---|---|
Molecular Weight |
265.68 g/mol |
IUPAC Name |
4-chloro-6-nitro-[1]benzothiolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H4ClN3O2S/c11-10-9-7(12-4-13-10)5-2-1-3-6(14(15)16)8(5)17-9/h1-4H |
InChI Key |
AXJCLRPQAOFJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 4-Chloro-6-nitrobenzothienopyrimidine and related compounds:
Key Research Findings
Reactivity and Functional Group Influence
- Nitro vs. Hydroxyl Groups: The nitro group in this compound enhances electrophilicity at C4 and C6, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, 6-Chloro-4-hydroxypyrimidine’s hydroxyl group promotes hydrogen bonding and aqueous solubility but limits reactivity .
- Fused Ring Systems: Benzothienopyrimidine’s fused benzothiophene ring may improve binding to hydrophobic enzyme pockets compared to simpler pyrimidines (e.g., ’s thiophene-substituted derivative) or quinazolines .
Limitations and Knowledge Gaps
- Direct comparative data on this compound’s synthesis, stability, or bioactivity are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
- highlights diverse chloro-nitro heterocycles but lacks benzothienopyrimidine-specific data, underscoring the need for targeted studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
